

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile

Cat. No.: B570510

[Get Quote](#)

An In-depth Technical Guide to **6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile**

This technical guide provides a comprehensive overview of **6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's chemical properties, synthesis protocols, and its role as a scaffold for potent kinase inhibitors.

Compound Identification and Properties

The IUPAC name for the compound is **6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile**.^{[1][2]} ^[3] It is a member of the imidazo[1,2-b]pyridazine class of compounds, which are recognized as privileged scaffolds in the development of therapeutic agents, particularly kinase inhibitors.^{[4][5]} ^[6]

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	123531-54-4	[1] [2]
Molecular Formula	C ₇ H ₃ CIN ₄	[1] [3]
Molecular Weight	178.58 g/mol	[1] [3]
InChI Key	FIXCBXPQE PYTNT- UHFFFAOYSA-N	[3]
InChI	InChI=1S/C7H3CIN4/c8-6-1-2- 7-10-4-5(3-9)12(7)11-6/h1- 2,4H	[3]

| Class | Aromatic Heterocycle |[\[7\]](#) |

Synthesis and Experimental Protocols

The synthesis of the imidazo[1,2-b]pyridazine core is a critical step in producing **6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile** and its derivatives. The general procedure involves the cyclization of an aminopyridazine with an α -halocarbonyl compound.

Protocol 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

This protocol is adapted from procedures for synthesizing the core scaffold.[\[8\]](#)

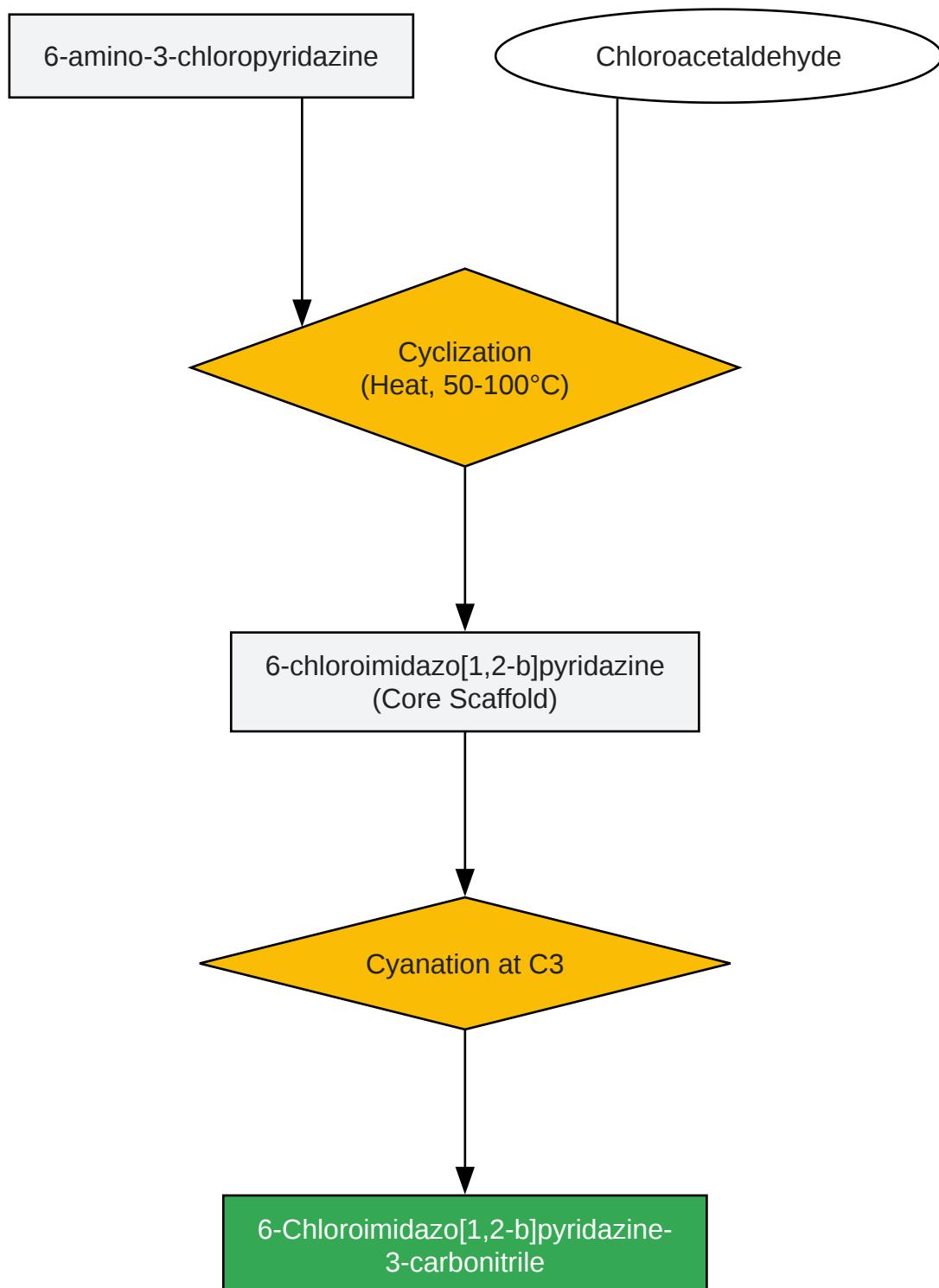
Objective: To synthesize the 6-chloroimidazo[1,2-b]pyridazine scaffold.

Materials:

- 6-amino-3-chloropyridazine
- Chloroacetaldehyde (typically a 50% aqueous solution)
- Solvent (e.g., water, ethanol)

Procedure:

- A mixture of 6-amino-3-chloropyridazine (1 equivalent) and chloroacetaldehyde (1.5-2.5 equivalents) is prepared in a suitable solvent.[8]
- The reaction mixture is heated to a temperature between 80-100°C.[8]
- The reaction is monitored for completion, typically over a period of 30 minutes to 10 hours.[8]
- Upon completion, the solvent (e.g., water) is distilled off to yield the crude product, often a brown or yellow solid.
- The crude 6-chloroimidazo[1,2-b]pyridazine hydrochloride can be isolated and purified through standard methods such as concentration, extraction, crystallization, or chromatography.[8]


Protocol 2: Functionalization at the C3 Position (General)

While a direct protocol for the cyanation of 6-chloroimidazo[1,2-b]pyridazine was not detailed in the provided results, functionalization at the C3 position is commonly achieved through bromination followed by cross-coupling reactions. The synthesis of the target molecule would involve a subsequent cyanation step, a common transformation in medicinal chemistry.

Objective: To introduce a functional group at the C3 position of the imidazo[1,2-b]pyridazine ring.

Procedure (Example via Bromination):

- The 6-chloroimidazo[1,2-b]pyridazine starting material is dissolved in a suitable solvent.
- A brominating agent (e.g., N-Bromosuccinimide) is added to the solution.
- The reaction proceeds to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[9] This intermediate is a versatile precursor for various cross-coupling reactions to introduce substituents at the C3 position.[10]

[Click to download full resolution via product page](#)

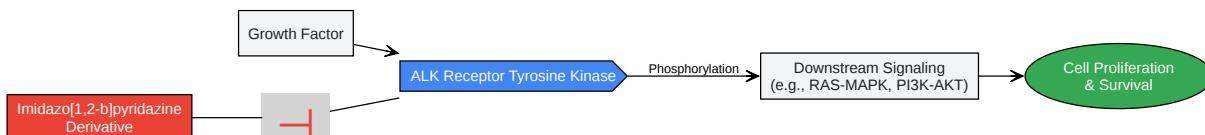
General synthesis workflow for the target compound.

Biological Activity and Therapeutic Potential

The imidazo[1,2-b]pyridazine scaffold is a key component in a variety of biologically active molecules. Derivatives have shown promise as potent inhibitors of several protein kinases, making them relevant for oncology and the treatment of neurodegenerative diseases.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been designed and synthesized as novel inhibitors of Anaplastic Lymphoma Kinase (ALK).^[5] ALK is a tyrosine kinase that, when genetically altered, can drive the growth of certain cancers, including non-small cell lung cancer (NSCLC).^[5] Research has focused on developing macrocyclic derivatives that can overcome resistance to existing ALK inhibitors, particularly the G1202R mutation.^[5]


Table 2: Example Inhibitory Activity of an Imidazo[1,2-b]pyridazine Derivative (Compound O-10)

Target	IC ₅₀ (nM)	Cell Line	IC ₅₀ (nM)
ALKWT	2.6	Karpas299 (ALK+)	38
ALKG1202R	6.4	BaF3-EML4- ALKG1202R	52
ALKL1196M/G1202R	23	BaF3-EML4- ALKL1196M/G1202R	64

Data from a study on macrocyclic derivatives of the core scaffold, demonstrating potent activity against wild-type and resistant ALK mutants.^[5]

Adaptor Associated Kinase 1 (AAK1) Inhibition

Imidazo[1,2-b]pyridazine-based compounds have also been identified as inhibitors of Adaptor Associated Kinase 1 (AAK1), a serine/threonine kinase involved in endocytosis.^[11] AAK1 is highly expressed in the brain, and its inhibition may have therapeutic utility in treating neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease.^[11]

[Click to download full resolution via product page](#)

Inhibition of the ALK signaling pathway by a derivative.

Conclusion

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a valuable heterocyclic compound that serves as a foundational structure for developing potent and selective kinase inhibitors. Its synthesis is well-established, and its derivatives have demonstrated significant therapeutic potential, particularly in oncology and neurology. The data and protocols presented herein provide a technical foundation for researchers aiming to explore the utility of this scaffold in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-CARBONITRILE | CAS: 123531-54-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sarpublication.com [sarpublication.com]
- 7. 123531-54-4|6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile|BLD Pharm [bldpharm.com]
- 8. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 9. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570510#6-chloroimidazo-1-2-b-pyridazine-3-carbonitrile-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com